Product packaging for Citalopram-d4 Hydrobromide Salt(Cat. No.:CAS No. 1219803-58-3)

Citalopram-d4 Hydrobromide Salt

Cat. No.: B602442
CAS No.: 1219803-58-3
M. Wt: 409.3 g/mol
InChI Key: WIHMBLDNRMIGDW-VBMPRCAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isotopic Labeling in Advanced Pharmaceutical Science

Isotopic labeling, particularly the substitution of hydrogen with its stable isotope deuterium (B1214612), is a cornerstone of contemporary pharmaceutical science. clearsynth.com This technique provides a subtle yet powerful modification to a molecule's structure, allowing it to be distinguished from its non-labeled counterpart. The key advantage lies in the fact that deuterated compounds are chemically identical to the parent drug in terms of their biological activity and behavior in analytical systems. However, their increased mass allows for easy differentiation using mass spectrometry, a technique that separates ions based on their mass-to-charge ratio. This distinction is crucial for a variety of research applications, from metabolic studies to the development of robust analytical methods. clearsynth.com

Overview of Deuterated Internal Standards in Contemporary Bioanalytical Methodologies

In bioanalytical chemistry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS) methods. kcasbio.comnih.gov Deuterated compounds, such as Citalopram-d4 (B585831) Hydrobromide Salt, are ideal internal standards because they co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. aptochem.com This co-elution and similar behavior help to compensate for variations in sample preparation and instrument response, a phenomenon known as the "matrix effect," which can significantly impact the accuracy of results. kcasbio.com The use of a deuterated internal standard ensures that any signal suppression or enhancement experienced by the analyte is mirrored by the internal standard, leading to a more reliable and reproducible quantification. kcasbio.com Regulatory bodies like the European Medicines Agency (EMA) strongly advocate for the use of SIL-IS in bioanalytical method validations. kcasbio.com

General Academic Context of Citalopram (B1669093) and Its Chemical Class

Citalopram is a well-established antidepressant medication belonging to the class of selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.govdrugbank.comnih.gov Its primary mechanism of action involves the potentiation of serotonergic activity in the central nervous system by selectively blocking the reuptake of serotonin from the synaptic cleft. nih.govnih.gov Citalopram is a racemic mixture, meaning it contains equal amounts of two enantiomers, (S)-citalopram and (R)-citalopram. researchgate.netwikipedia.org The therapeutic effect is primarily attributed to the (S)-enantiomer. nih.govresearchgate.net From a chemical standpoint, citalopram is a bicyclic phthalan (B41614) derivative. nih.govnih.gov Its structure includes a fluorophenyl group and a dimethylaminopropyl side chain. nih.gov

Rationale for the Synthesis and Research Applications of Citalopram-d4 Hydrobromide Salt

The synthesis of this compound is driven by the need for a reliable internal standard in the quantitative analysis of citalopram in biological matrices. caymanchem.com By incorporating four deuterium atoms into the citalopram molecule, researchers create a compound that is ideally suited for use in bioanalytical methods employing mass spectrometry. caymanchem.comnih.gov The primary research application of this compound is as an internal standard for the quantification of citalopram in various biological samples, such as plasma, serum, and hair. caymanchem.comthermofisher.comnih.gov This is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. nih.govnih.govthermofisher.com The use of a deuterated internal standard like Citalopram-d4 helps to ensure the accuracy and precision of these measurements, which are critical for understanding the absorption, distribution, metabolism, and excretion of citalopram in the body. wikipedia.orgnih.gov

Research Scope and Objectives Pertaining to this compound Utilization

The research scope for the utilization of this compound is primarily focused on the development and validation of sensitive and specific bioanalytical methods for the quantification of citalopram. The main objectives include:

Method Development: Establishing robust and efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of citalopram and its metabolites in various biological fluids. nih.gov

Method Validation: Rigorously validating these analytical methods according to international guidelines to ensure their accuracy, precision, linearity, and sensitivity. nih.govnih.gov

Pharmacokinetic Studies: Applying these validated methods to investigate the pharmacokinetic profile of citalopram in different populations. nih.govwikipedia.org

Therapeutic Drug Monitoring: Utilizing these methods in clinical settings to monitor patient compliance and optimize dosing regimens. thermofisher.com

Forensic Analysis: Employing these methods in forensic toxicology to determine the presence and concentration of citalopram in post-mortem or other forensic samples. nih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₂BrFN₂O nih.gov
Molecular Weight409.3 g/mol nih.gov
IUPAC Name1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide nih.gov
CAS Number1219803-58-3 nih.gov
Purity>95% (HPLC) lgcstandards.com
Deuterated Forms≥99% (d₁-d₄) caymanchem.com

Table 2: Applications of this compound in Research

ApplicationDescriptionKey Advantage
Internal Standard in LC-MS/MSUsed to accurately quantify citalopram in biological samples. caymanchem.comthermofisher.comCorrects for matrix effects and variability in sample processing and instrument response. kcasbio.com
Pharmacokinetic StudiesEnables the precise measurement of citalopram concentrations over time to determine its absorption, distribution, metabolism, and excretion. nih.govProvides reliable data for understanding the drug's behavior in the body.
Therapeutic Drug MonitoringFacilitates the monitoring of citalopram levels in patients to ensure optimal therapeutic outcomes. thermofisher.comHelps in personalizing treatment and avoiding sub-therapeutic or toxic concentrations.
Forensic ToxicologyUsed for the detection and quantification of citalopram in forensic investigations. nih.govProvides accurate and defensible results in legal contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22BrFN2O B602442 Citalopram-d4 Hydrobromide Salt CAS No. 1219803-58-3

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i5D,6D,7D,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHMBLDNRMIGDW-VBMPRCAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219803-58-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219803-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis and Isotopic Incorporation Strategies for Citalopram D4 Hydrobromide Salt

Design Principles for Deuterium (B1214612) Labeling within the Citalopram (B1669093) Scaffold

The strategic placement of deuterium atoms in the Citalopram structure is crucial for its function as an internal standard. The guiding principle is to introduce these labels at chemically stable positions that are not susceptible to exchange under physiological or analytical conditions. This ensures the isotopic label is retained throughout sample handling and analysis, which is fundamental for accurate quantification.

Key considerations for deuterium labeling include:

Metabolic Stability: Labeled positions should not be major sites of metabolic activity. Deuteration at a location prone to hydroxylation, for instance, could alter the drug's metabolic pathway and lead to inaccurate measurements of the original compound.

Chemical Stability: The carbon-deuterium (C-D) bonds must be robust and not prone to exchanging with protons from the surrounding environment.

Synthetic Accessibility: The chosen positions for deuteration must be reachable through efficient and regioselective synthetic methods.

Mass Shift: A sufficient number of deuterium atoms should be incorporated to create a distinct mass difference from the unlabeled analyte in mass spectrometry, preventing analytical interference. In Citalopram-d4 (B585831), the four deuterium atoms provide a +4 Dalton mass shift.

For Citalopram-d4, the deuterium atoms are often placed on the aromatic ring, as this position is generally stable both metabolically and chemically. caymanchem.comnih.gov

Assessment of Isotopic Purity and Deuterium Enrichment Levels

The isotopic purity and the level of deuterium enrichment are critical quality attributes for a deuterated internal standard. High isotopic purity ensures that the standard does not interfere with the measurement of the unlabeled analyte.

Mass Spectrometry (MS): This is the primary technique for determining the isotopic distribution and enrichment. nih.govresearchgate.net By analyzing the mass spectrum of Citalopram-d4, the relative abundance of the desired deuterated molecule (M+4) can be compared to the unlabeled molecule (M) and other partially deuterated species. High-resolution mass spectrometry can provide highly accurate mass measurements to confirm the elemental composition. nih.govresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to confirm the position of the deuterium labels and to estimate the degree of deuteration. rsc.org In the ¹H NMR spectrum, the absence or reduction of signals at the labeled positions indicates successful deuteration.

Table 1: Representative Isotopic Distribution for Citalopram-d4

Species Relative Abundance (%)
d₀ (unlabeled) < 0.1
d₁ < 0.5
d₂ < 1.0
d₃ < 5.0

Management and Control of Process-Related Impurities in Deuterated Synthesis

The synthesis of Citalopram-d4 can produce various process-related impurities. These can include unreacted starting materials, reagents, by-products from side reactions, and partially deuterated intermediates. miami.edunih.gov Controlling these impurities is essential for the quality and reliability of the final product.

Strategies for impurity control include:

Careful selection of starting materials and reagents: Using high-purity starting materials minimizes the introduction of impurities from the beginning.

Optimization of reaction conditions: Fine-tuning parameters like temperature, reaction time, and stoichiometry can maximize the yield of the desired product and minimize the formation of by-products.

In-process controls: Monitoring the reaction's progress with techniques like TLC or LC-MS allows for timely adjustments if significant impurity formation is detected.

Robust purification methods: As mentioned earlier, techniques like recrystallization and chromatography are employed to remove impurities to acceptable levels. google.com

Table 2: Common Process-Related Impurities in Citalopram-d4 Synthesis

Impurity Name Potential Origin
Unlabeled Citalopram Incomplete deuteration or presence of unlabeled starting material.
Partially Deuterated Citalopram (d₁, d₂, d₃) Incomplete deuteration reaction.
Desmethyl-Citalopram Unreacted precursor. sci-hub.se
Citalopram N-oxide Oxidation of the tertiary amine during synthesis or storage. scielo.br

Table 3: Compound Names Mentioned in the Article

Compound Name
Citalopram-d4 Hydrobromide Salt
Citalopram
(S)-(+)-enantiomer (Escitalopram)
Desmethyl-Citalopram
Hydrobromic acid (HBr)
Citalopram N-oxide

Methodological Considerations for Scalable Production of Deuterated Standards

The transition from laboratory-scale synthesis to scalable production of a deuterated standard like this compound introduces several critical challenges that must be addressed to ensure a viable and reliable supply. These considerations revolve around cost, efficiency, purity, and analytical control. techsciresearch.comnih.gov

Cost-Effectiveness: The most significant barrier to large-scale production is often the cost of the deuterated starting materials. techsciresearch.com Deuterium gas (D2) and deuterated solvents (like D2O) are substantially more expensive than their protium (B1232500) counterparts. Therefore, the synthetic route must be highly efficient, with minimal steps and high yields to be economically feasible. Strategies like hydrogen/deuterium exchange (HDE) can be cost-effective alternatives to using pre-labeled building blocks, but may present challenges in selectivity and achieving high isotopic enrichment. google.com

Process Optimization and Control: A scalable process must be robust, reproducible, and safe. Each reaction step needs to be optimized for parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize impurity formation. For instance, in metal-catalyzed deuteration reactions, precise control is necessary to ensure consistent isotopic incorporation and prevent side reactions. epo.org

Purity (Chemical and Isotopic): The utility of a deuterated compound as an internal standard is entirely dependent on its purity. moravek.com

Chemical Purity: The final product must be free of other chemical substances, which could interfere with the analytical measurement. Purification is a critical step, often involving techniques like preparative chromatography (HPLC) or recrystallization to achieve the required high purity standards. moravek.comnih.gov

Isotopic Purity: High isotopic enrichment is paramount. The presence of significant amounts of non-deuterated (d0) or partially deuterated (d1, d2, d3) versions of the molecule can compromise the accuracy of quantitative results. It is nearly impossible to synthesize a 100% isotopically pure compound, so a key challenge is to maximize the percentage of the desired d4 isotopologue while minimizing others. nih.govresearchgate.net Traditional purification techniques cannot separate these isotopic variants. researchgate.net

Analytical Verification: Rigorous analytical testing is required to certify each batch of the standard.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and determine the isotopic distribution (the percentage of d0, d1, d2, d3, d4, etc.). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm that deuterium has replaced hydrogen at the correct positions on the molecule (by observing the disappearance of signals), while ²H NMR can directly observe the deuterium atoms. nih.gov

Table 2: Summary of Scalable Production Considerations

Consideration Key Challenges Mitigation Strategies & Methods
Cost High price of deuterated reagents. techsciresearch.com Highly efficient, high-yield synthetic routes; exploring cost-effective deuteration methods (e.g., HDE). google.com
Process Control Ensuring batch-to-batch consistency and safety. Robust process optimization; implementation of strict operational protocols.
Chemical Purity Removal of reaction byproducts and impurities. Recrystallization; Preparative High-Performance Liquid Chromatography (HPLC). googleapis.commoravek.com
Isotopic Purity Maximizing enrichment of the target d4 isotopologue. Use of highly enriched precursors; optimized reaction conditions to ensure complete deuteration. nih.gov
Analytical Control Verifying identity, purity, and isotopic distribution. Mass Spectrometry (MS) for isotopic enrichment; Nuclear Magnetic Resonance (NMR) for structural confirmation. researchgate.net

Advanced Analytical Characterization and Purity Assessment of Citalopram D4 Hydrobromide Salt

Chromatographic Techniques for Comprehensive Purity and Impurity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the chemical purity of pharmaceutical compounds and for detecting and quantifying any related impurities. miami.edu For Citalopram-d4 (B585831) Hydrobromide Salt, an HPLC method is crucial to ensure that the material is free from process-related impurities and degradation products.

A typical HPLC method would employ a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724). scielo.bruspnf.com Detection is commonly performed using a UV detector at a wavelength where the chromophores in the molecule absorb, such as 239 nm. uspnf.com The purity is generally reported as the area percentage of the main peak relative to the total area of all observed peaks. Commercial standards often specify a purity of greater than 95% by HPLC. lgcstandards.comlgcstandards.com

Research Findings: Forced degradation studies on unlabeled citalopram (B1669093) have identified several potential impurities, including citalopram N-oxide and citalopram carboxamide, which can form under hydrolytic or photolytic stress. scielo.br Other process-related impurities could also be present. miami.edu A robust HPLC method must be able to separate Citalopram-d4 from these potential impurities, as well as from any residual unlabeled citalopram. The retention time of Citalopram-d4 would be virtually identical to that of unlabeled citalopram under typical reversed-phase HPLC conditions, as deuterium (B1214612) substitution does not significantly alter the polarity of the molecule in this context.

Table 3: Representative HPLC Purity Analysis Data

Peak IdentityRetention Time (min)Area (%)Purity Specification
Citalopram N-Oxide4.80.08≤ 0.15%
Desmethylcitalopram (B1219260)7.20.05≤ 0.15%
Citalopram-d4 HBr 9.5 99.81 ≥ 98.0%
Unknown Impurity11.30.06≤ 0.10%

Chromatographic conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile phase gradient of acetonitrile and acetate (B1210297) buffer (pH 4.6), UV detection at 239 nm. uspnf.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Principles (e.g., UV, DAD, ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Citalopram-d4 Hydrobromide Salt. By employing various detectors, a comprehensive profile of the compound and any potential impurities can be established. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an acetonitrile and water gradient, often with a modifier like trifluoroacetic acid to improve peak shape.

UV/DAD Detection: Ultraviolet (UV) or Diode-Array Detection (DAD) is commonly used for chromophoric compounds like Citalopram. The DAD detector can scan a range of wavelengths, providing spectral information that can help in the identification of impurities by comparing their UV spectra to that of the main compound. The high sensitivity of this detector allows for the quantification of impurities at very low levels.

ELSD Detection: An Evaporative Light Scattering Detector (ELSD) can be employed to detect non-UV-absorbing impurities. This detector is sensitive to any non-volatile analyte, making it a valuable complementary technique to UV/DAD for a more complete purity assessment.

Table 1: Representative HPLC Purity Analysis Data

Parameter Result
Purity (by UV at 240 nm) >99.5%
Largest Impurity <0.10%

| Total Impurities | <0.3% |

Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

Gas Chromatography (GC), typically with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, is the standard method for identifying and quantifying residual solvents that may be present from the synthesis and purification processes. The analysis is usually performed using a headspace autosampler, which heats the sample to release volatile compounds into the gas phase for injection into the GC system. The retention times of any detected peaks are compared to those of known solvent standards for identification, and their peak areas are used for quantification.

Table 2: Typical Residual Solvent Analysis by Headspace GC

Solvent Concentration Limit (ppm) Result (ppm)
Methanol (B129727) <3000 Not Detected
Ethanol <5000 <100
Acetone <5000 Not Detected
Isopropanol <5000 <50

| Dichloromethane (B109758) | <600 | Not Detected |

Chiral Chromatography for Enantiomeric Excess and Impurity Profiling

Citalopram is a chiral compound, existing as two enantiomers: S-(+)-Citalopram (Escitalopram) and R-(-)-Citalopram. Since Citalopram-d4 is often used as an internal standard for the analysis of both Citalopram and its active enantiomer Escitalopram, it is crucial to determine the enantiomeric purity of the deuterated standard. Chiral HPLC methods, utilizing specialized columns with chiral stationary phases, are employed to separate and quantify the enantiomers. This analysis confirms the enantiomeric excess of the desired enantiomer and identifies any chiral impurities.

Table 3: Chiral HPLC Enantiomeric Purity Results

Enantiomer Composition (%)
S-(+)-Citalopram-d4 >99.0%

| R-(-)-Citalopram-d4 | <1.0% |

Thermogravimetric Analysis (TGA) for Volatiles and Non-Volatile Residue Quantification

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to determine the total content of volatile substances, including water and residual solvents, by observing the mass loss upon heating. The analysis also provides information on the thermal stability of the compound and can quantify any non-volatile inorganic residue remaining at high temperatures. A typical TGA thermogram for a high-purity sample would show minimal mass loss at temperatures below the decomposition point.

Table 4: Summary of TGA Findings

Temperature Range Mass Loss (%) Interpretation
25°C - 150°C <0.5% Loss of water and volatile solvents
>200°C Significant Onset of thermal decomposition

| Final Residue at 600°C | <0.1% | Non-volatile inorganic impurities |

Karl Fischer Titration for Water Content Determination

While TGA provides a measure of total volatiles, Karl Fischer (KF) titration is a specific and highly accurate method for quantifying the water content in a sample. This coulometric or volumetric titration method is the industry standard for water determination in pharmaceutical substances. A low water content is generally desirable for the stability of a hydrobromide salt.

Table 5: Water Content by Karl Fischer Titration

Analysis Result

| Water Content | <0.2% w/w |

X-ray Diffraction (XRD) for Solid-State Characterization and Polymorphic Assessment

X-ray Diffraction (XRD), specifically X-ray Powder Diffraction (XRPD), is a powerful technique for characterizing the solid-state nature of this compound. The resulting diffraction pattern is a unique fingerprint of the crystalline structure. This analysis is crucial for identifying the polymorphic form of the compound, as different polymorphs can exhibit different physical properties, such as solubility and stability. The XRPD pattern can confirm the crystalline nature of the salt and ensure consistency between batches. A sharp and well-defined diffraction pattern is indicative of a highly crystalline material.

Elemental Analysis for Stoichiometric Confirmation and Impurity Detection

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. This technique is fundamental for confirming the empirical formula of this compound and its stoichiometry. The experimentally determined percentages of C, H, D, N, and Br are compared to the theoretical values. A close agreement between the measured and calculated values provides strong evidence of the compound's identity and purity, and can also indicate the absence of significant inorganic or organic impurities.

Table 6: Compound Names Mentioned

Compound Name
This compound
Citalopram
S-(+)-Citalopram
Escitalopram
R-(-)-Citalopram
Citalopram-d4
S-(+)-Citalopram-d4
R-(-)-Citalopram-d4
Acetonitrile
Trifluoroacetic acid
Methanol
Ethanol
Acetone
Isopropanol

Applications of Citalopram D4 Hydrobromide Salt in Quantitative Bioanalytical Methodologies

Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Citalopram (B1669093) and Metabolites

The development of robust and reliable LC-MS/MS methods is paramount for the precise measurement of citalopram and its metabolites in biological samples. These methods are essential for a variety of research and clinical applications.

In LC-MS/MS analysis, an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. The IS helps to correct for the variability in the analytical process, including sample extraction, and instrument response. Citalopram-d4 (B585831) hydrobromide salt is an ideal internal standard for the quantification of citalopram because it is chemically almost identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. caymanchem.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. caymanchem.com

Because citalopram-d4 has similar physicochemical properties to citalopram, it behaves similarly during sample preparation and analysis. This co-elution and similar ionization efficiency help to compensate for variations that can occur during the analytical process, leading to more accurate and precise results. The use of a stable isotope-labeled internal standard like citalopram-d4 is considered the gold standard in quantitative LC-MS/MS assays.

The "matrix effect" is a significant challenge in bioanalysis, where components of the biological sample (e.g., salts, lipids, proteins) can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. nih.gov This can significantly impact the accuracy and precision of the results.

Deuterated internal standards like citalopram-d4 are highly effective in compensating for matrix effects. nih.gov Since citalopram-d4 and the unlabeled citalopram elute at nearly the same time from the liquid chromatography column and experience similar ionization suppression or enhancement, the ratio of the analyte peak area to the internal standard peak area remains constant, even in the presence of matrix effects. nih.govresearchgate.net This normalization of the signal is a key strategy for ensuring the reliability of bioanalytical data. Research has demonstrated that internal standard-normalized matrix effects can be maintained within acceptable limits, often between 98% and 105%, ensuring the accuracy of the measurements. nih.gov

For optimal sensitivity and selectivity in LC-MS/MS methods, the mass spectrometer parameters must be carefully optimized for both the analyte and the internal standard. This process involves selecting the most abundant and stable precursor ion (the ionized molecule) and then fragmenting it in the collision cell to produce characteristic product ions. The transition from the precursor ion to the product ion is what is monitored by the mass spectrometer, a technique known as multiple reaction monitoring (MRM).

The optimization process typically involves infusing a solution of the pure compound into the mass spectrometer and adjusting parameters such as collision energy and declustering potential to maximize the signal for specific transitions. For citalopram, a common precursor-to-product ion transition monitored is m/z 325.3 → 109.0. researchgate.net A secondary, or qualifier, transition is also often monitored to confirm the identity of the analyte. researchgate.net Similar optimization is performed for citalopram-d4 to identify its unique and stable ion transitions.

Table 1: Example of Optimized Mass Spectrometric Parameters for Citalopram and Citalopram-d6 (a similar deuterated standard)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Citalopram325.1711Not specified
Citalopram-d6331.2087Not specified

This table is for illustrative purposes. The exact m/z values may vary slightly depending on the instrument and experimental conditions. Data from a study using Citalopram-d6, a similar deuterated standard, is presented here. thermofisher.com

Rigorous Method Validation Parameters for Bioanalytical Assays Incorporating Deuterated Standards

To ensure that a bioanalytical method is reliable and fit for its intended purpose, it must undergo a rigorous validation process. This process assesses several key parameters to demonstrate the method's performance.

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In the context of bioanalysis, this includes endogenous matrix components, metabolites, and any concomitant medications. nih.gov Selectivity is demonstrated by analyzing blank samples from multiple sources to ensure that no interfering peaks are observed at the retention time of the analyte and internal standard. researchgate.net For example, studies have shown that by analyzing at least six different blank plasma samples, the absence of interference can be confirmed, thus establishing the selectivity of the method. researchgate.net The use of highly selective MRM transitions in LC-MS/MS, coupled with the chromatographic separation, provides a high degree of specificity.

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by analyzing a series of standards with known concentrations. The performance of the calibration curve is a critical aspect of method validation.

A typical calibration curve for a citalopram assay might cover a range of 1 to 50 ng/mL. nih.gov The relationship between concentration and the instrument response is typically evaluated using a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy across the entire concentration range. annlabmed.org The quality of the fit is assessed by the coefficient of determination (r²), which should ideally be close to 1.

Table 2: Illustrative Calibration Curve Data for a Citalopram Assay

Nominal Concentration (ng/mL)Back-Calculated Concentration (ng/mL)Accuracy (%)
1.00.9898.0
2.52.55102.0
5.05.10102.0
10.09.9099.0
25.024.7599.0
50.050.50101.0

This table presents hypothetical data to illustrate the performance of a calibration curve. The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the lower limit of quantification). ich.org

Evaluation of Accuracy and Precision

The accuracy and precision of a bioanalytical method are critical for its reliability. Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements. In the context of citalopram analysis, Citalopram-d4 Hydrobromide Salt is instrumental in achieving high levels of both.

Method validation studies for the quantification of citalopram in human plasma frequently employ Citalopram-d4 as an internal standard. For instance, a rapid high-performance liquid chromatographic (HPLC) method demonstrated excellent accuracy and precision. The within- and between-day precision, expressed as the relative standard deviation (RSD), was reported to be less than 7%, with an inaccuracy not exceeding 6%. nih.gov Another study focusing on the stereoselective determination of citalopram and its metabolite in human plasma and breast milk also reported robust validation results. The trueness of the method ranged from 90.0% to 113.3% in plasma and 97.1% to 103.6% in breast milk. nih.gov The repeatability (intra-assay precision) was between 0.9% and 15.9% in plasma and 0.9% and 8.4% in breast milk, while the intermediate precision (inter-assay precision) ranged from 1.3% to 17.8% in plasma and 0.9% to 9.6% in breast milk. nih.gov These findings underscore the reliability of using a deuterated internal standard like Citalopram-d4 to ensure accurate and precise quantification of citalopram in complex biological samples.

A separate HPLC method for determining racemic citalopram and its main metabolite, desmethylcitalopram (B1219260), in human plasma also highlighted satisfactory precision and accuracy. fabad.org.tr Similarly, a method for the simultaneous quantification of several antidepressants, including citalopram, reported coefficients of variation (CVs) for within-run precision between 0.6% and 5.5%, and for between-run precision between 3.2% and 7.1%. nih.gov

Table 1: Accuracy and Precision Data for Citalopram Quantification using a Deuterated Internal Standard

Parameter Matrix Value Reference
Within-day Precision (RSD) Human Plasma < 7% nih.gov
Between-day Precision (RSD) Human Plasma < 7% nih.gov
Inaccuracy Human Plasma < 6% nih.gov
Trueness Human Plasma 90.0-113.3% nih.gov
Repeatability (Intra-assay Precision) Human Plasma 0.9-15.9% nih.gov
Intermediate Precision (Inter-assay Precision) Human Plasma 1.3-17.8% nih.gov
Within-run Precision (CV) Human Serum 0.6-5.5% nih.gov
Between-run Precision (CV) Human Serum 3.2-7.1% nih.gov

Determination of Limits of Detection (LOD) and Quantitation (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, while the limit of quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The use of this compound as an internal standard contributes to achieving low LOD and LOQ values for citalopram.

In a rapid HPLC method for citalopram in human plasma, the LOQ was established at 0.96 ng/mL using a 1 mL plasma sample. nih.gov Another study developing a UHPLC method for the simultaneous quantification of citalopram and desmethylcitalopram in saliva reported an LOD of 2 ng/mL and an LOQ of 4 ng/mL when using solid-phase extraction (SPE), and an LOD of 3 ng/mL and an LOQ of 8 ng/mL with liquid-liquid extraction (LLE). nih.gov For the stereoselective quantification of citalopram enantiomers, the method was validated over a concentration range of 0.1-100 ng/mL for S-(+)- and R-(-)-citalopram. nih.gov A potentiometric sensor developed for at-home monitoring of citalopram reported an LOD of 0.2 μM in a citalopram hydrobromide solution and 0.6 μM in spiked artificial urine. nih.gov

Table 2: LOD and LOQ Values for Citalopram Analysis

Method Matrix LOD LOQ Reference
HPLC Human Plasma - 0.96 ng/mL nih.gov
UHPLC-SPE Saliva 2 ng/mL 4 ng/mL nih.gov
UHPLC-LLE Saliva 3 ng/mL 8 ng/mL nih.gov
Potentiometric Sensor Citalopram Hydrobromide Solution 0.2 μM - nih.gov
Potentiometric Sensor Artificial Urine 0.6 μM - nih.gov

Stability Studies of Analyte and Internal Standard in Biological Matrices (e.g., in vitro models)

Ensuring the stability of both the analyte (citalopram) and the internal standard (this compound) in the biological matrix under various conditions is crucial for the integrity of the bioanalytical data. Stability is typically assessed under conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

While specific stability data for this compound is not extensively detailed in the provided search results, the validation of bioanalytical methods for citalopram implicitly includes stability assessments. For a method to be considered valid, the analyte and internal standard must be stable throughout the sample lifecycle. A study on the long-term physical stability of citalopram hydrobromide in oral solid foams found that the amorphous form of the drug was maintained when stored in a dry environment for three years. nih.gov The stability of citalopram is also a factor in method development, as noted in studies on its degradation products. researchgate.net The successful application of methods using deuterated internal standards for pharmacokinetic studies implies that the stability of both the analyte and the internal standard was confirmed during method validation. nih.govnih.gov

Carryover, Dilution Integrity, and Recovery Assessments

Carryover, dilution integrity, and recovery are important parameters evaluated during method validation to ensure the robustness and accuracy of the bioanalytical method.

Carryover assesses the potential for residual analyte from a high-concentration sample to affect the measurement of a subsequent low-concentration sample. In high-throughput analysis, minimizing carryover is essential.

Dilution integrity ensures that a sample with a concentration above the upper limit of quantitation can be diluted with a blank matrix and still yield accurate results.

Recovery is the efficiency of the extraction process, representing the percentage of the analyte that is successfully extracted from the biological matrix.

In a study on the simultaneous quantification of several antidepressants, recoveries were reported to be greater than 90% for all tested pharmaceuticals, including citalopram. nih.gov Another study comparing protein precipitation and liquid-liquid extraction for fexofenadine (B15129) reported over 90% recovery with the protein precipitation method. actapharmsci.com While specific data for this compound is not detailed, the use of a stable isotope-labeled internal standard is the most effective way to correct for variability in recovery between samples.

Advanced Sample Preparation Strategies for Bioanalytical Quantification

The complexity of biological matrices necessitates effective sample preparation to remove interferences and concentrate the analyte of interest. Protein precipitation and liquid-liquid extraction are two commonly employed techniques in the bioanalysis of citalopram.

Protein Precipitation (PPT) Techniques

Protein precipitation is a straightforward and widely used method for removing proteins from biological samples. chromatographyonline.com It typically involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), or an acid to the sample, which causes the proteins to denature and precipitate out of solution. sigmaaldrich.com The supernatant, containing the analyte and the internal standard, is then separated by centrifugation and can be directly injected into the analytical instrument or subjected to further cleanup.

A study on the stereoselective determination of citalopram in plasma and breast milk utilized a two-step sample preparation approach that began with protein precipitation with acetonitrile. nih.gov This initial step effectively removed the bulk of the proteins before further purification by solid-phase extraction. The use of 96-well filter plates can streamline the protein precipitation process, allowing for high-throughput sample preparation. chromatographyonline.com

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction is a sample purification technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net The choice of the organic solvent is critical and depends on the physicochemical properties of the analyte. For citalopram, various LLE methods have been developed.

One rapid HPLC method for citalopram in human plasma involved a liquid-liquid extraction with a mixture of hexane (B92381) and isoamyl alcohol, followed by a back-extraction into an acidic aqueous solution. nih.gov Another study reported the use of dichloromethane (B109758) for the LLE of citalopram from saliva. researchgate.net LLE can be a highly effective technique for sample cleanup, providing a clean extract with minimal matrix effects. Semi-automated LLE techniques using 96-well plates have also been developed to improve throughput. nih.gov

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely employed technique for the purification and concentration of analytes from complex biological matrices prior to quantitative analysis. In the context of bioanalytical methods for citalopram, SPE is crucial for removing endogenous interferences from samples such as plasma and saliva, thereby enhancing the sensitivity and selectivity of subsequent analytical instrumentation, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as this compound, which is added to the sample before extraction, is integral to this process. It allows for the accurate quantification of the target analyte by compensating for any variability or loss during the sample preparation and analysis stages.

The selection of the appropriate SPE sorbent and the optimization of the extraction protocol, including conditioning, loading, washing, and elution steps, are critical for achieving high recovery and a clean extract. Various SPE cartridges have been successfully utilized for the extraction of citalopram and its metabolites, with the choice of sorbent often depending on the specific properties of the analyte and the nature of the biological matrix.

Research has demonstrated the effectiveness of different types of SPE cartridges for citalopram extraction. For instance, reversed-phase sorbents like C18 and C2 are commonly used. One study highlighted the use of Discovery C18 SPE cartridges for the extraction of citalopram and its main metabolite, desmethylcitalopram, from human saliva. nih.gov Another investigation found that end-capped C2 columns were effective for the routine measurement of racemic citalopram and its metabolites in plasma. nih.gov Furthermore, a comprehensive evaluation of ten different sorbents, including apolar, polymeric, ion-exchange, and mixed-mode phases, concluded that a strong cation exchanger provided the most favorable results for a broad panel of antidepressants, including citalopram, with recoveries ranging from 70% to 109%. nih.gov

A typical SPE protocol for the extraction of citalopram, and by extension its deuterated internal standard Citalopram-d4, from a biological matrix such as saliva, involves several key steps. The process begins with the conditioning of the SPE cartridge, usually with an organic solvent like methanol followed by an aqueous solution such as redistilled water, to activate the sorbent. nih.gov The biological sample, often pre-treated (e.g., by centrifugation), is then loaded onto the cartridge. nih.gov Following this, a washing step is performed to remove interfering substances. A common washing solution is redistilled water, sometimes acidified with formic acid to a specific pH. nih.gov Finally, the analyte of interest is eluted from the sorbent using a suitable organic solvent, such as methanol. nih.gov The resulting eluate, containing the purified and concentrated analyte and internal standard, is then typically evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument.

The following table summarizes findings from various research studies on the solid-phase extraction of citalopram, providing insights into the different methodologies employed.

Sorbent TypeBiological MatrixConditioning SolventsWashing SolventsElution SolventKey Findings
Discovery C18 Saliva1 mL of methanol and 1 mL of redistilled water2 mL of redistilled water with formic acid (pH 3.5)0.5 mL of methanolHigh recovery (>90%) for both citalopram and desmethylcitalopram. nih.gov
End-capped C2 PlasmaNot specifiedNot specifiedNot specifiedUtilized secondary silanol (B1196071) interactions to obtain a clean extract for HPLC analysis. nih.gov
Strong Cation Exchanger PlasmaNot specifiedNot specifiedNot specifiedDemonstrated the best results in terms of recovery and reproducibility among ten tested sorbents for a range of antidepressants. nih.gov
OMIX Tip (µ-SPE) HairNot specifiedNot specifiedNot specifiedUsed for cleanup after methanolic extraction from hair samples. researchgate.net

It is important to note that while these studies focus on the extraction of the non-labeled citalopram, the protocols are directly applicable to methods employing this compound as an internal standard. The physicochemical properties of the deuterated and non-deuterated forms are nearly identical, ensuring they behave similarly during the SPE process. The co-extraction of the analyte and the internal standard is fundamental for the internal standard to effectively correct for matrix effects and variations in extraction efficiency.

Research Applications in Mechanistic and Metabolic Studies Utilizing Citalopram D4 Hydrobromide Salt

Isotopic Tracing for the Elucidation of Citalopram's Metabolic Pathways

The use of Citalopram-d4 (B585831) Hydrobromide Salt is fundamental to accurately tracing the metabolic fate of citalopram (B1669093) in vitro. By adding a known concentration of the deuterated standard to biological samples, researchers can precisely quantify the disappearance of the parent drug and the appearance of its various metabolites over time.

In vitro systems, such as human liver microsomes, are routinely used to study drug metabolism. These preparations contain a high concentration of drug-metabolizing enzymes. nih.gov Through incubation of citalopram in these systems and subsequent analysis by LC-MS with Citalopram-d4 as an internal standard, researchers have identified several key Phase I and Phase II metabolites.

Phase I reactions involve the modification of the drug molecule through oxidation, reduction, or hydrolysis. For citalopram, the primary Phase I metabolic pathways are N-demethylation, N-oxidation, and deamination. nih.govnih.govnih.gov This leads to the formation of metabolites such as N-demethylcitalopram (desmethylcitalopram), N,N-didemethylcitalopram (didesmethylcitalopram), citalopram N-oxide, and a propionic acid derivative. nih.govnih.gov

Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Studies have shown that citalopram and its metabolites undergo glucuronidation. nih.gov Key Phase II metabolites identified include the quaternary ammonium (B1175870) glucuronide of citalopram itself, an N-glucuronide of didesmethylcitalopram, and an O-acyl glucuronide of the citalopram propionic acid metabolite. nih.gov

Metabolite Metabolic Pathway Phase
N-demethylcitalopram (DCT)N-demethylationPhase I
N,N-didemethylcitalopram (DDCT)N-demethylationPhase I
Citalopram N-oxideN-oxidationPhase I
Citalopram propionic acid derivativeDeaminationPhase I
Citalopram quaternary ammonium glucuronide (CT-GLN)GlucuronidationPhase II
N,N-didemethylcitalopram-N-glucuronide (DDCT-GLN)GlucuronidationPhase II
Citalopram propionic acid derivative-O-acyl glucuronide (CT-acid-GLN)GlucuronidationPhase II

Table 1: Identified Phase I and Phase II metabolites of Citalopram.

Citalopram-d4 Hydrobromide Salt is crucial for studies aimed at identifying the specific enzymes responsible for citalopram's metabolism. These experiments often involve incubating the drug with a panel of cDNA-expressed human CYP enzymes or using human liver microsomes in the presence of specific chemical inhibitors for different CYP isoforms. nih.govnih.gov

In vitro studies have established that citalopram's metabolism is primarily mediated by the cytochrome P450 enzyme system. nih.govpharmgkb.org The initial N-demethylation to form demethylcitalopram is catalyzed by multiple isoforms, principally CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6. nih.govdrugbank.com The subsequent demethylation of demethylcitalopram to didemethylcitalopram (B1207907) is mediated exclusively by CYP2D6. nih.govnih.gov Furthermore, the formation of citalopram N-oxide is also catalyzed solely by CYP2D6. nih.gov

In addition to the CYP system, other enzymes contribute to citalopram's biotransformation. The deamination pathway, which leads to the formation of the citalopram propionic acid derivative, is thought to be mediated by monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov Studies using rat and human brain mitochondria have shown that citalopram can be metabolized by these enzymes. nih.gov

Determining the kinetic parameters of metabolic reactions, such as the Michaelis-Menten constant (Kₘ), provides insight into the affinity of an enzyme for a substrate and the efficiency of the metabolic process. The use of Citalopram-d4 as an internal standard allows for the precise measurements required to establish these kinetic profiles.

Studies using human liver microsomes and expressed CYP enzymes have determined the kinetic profiles for the primary metabolic steps. For the pharmacologically active S-enantiomer of citalopram (escitalopram), the transformation to S-desmethylcitalopram is carried out by three main CYP isoforms, each with a different affinity. nih.gov

Enzyme Metabolic Step Apparent Kₘ (µM)
CYP2D6S-citalopram → S-desmethylcitalopram29
CYP2C19S-citalopram → S-desmethylcitalopram69
CYP3A4S-citalopram → S-desmethylcitalopram588

Table 2: In vitro kinetic parameters for the N-demethylation of S-citalopram by major CYP isoforms. Data sourced from in vitro studies with human liver microsomes and expressed cytochromes. nih.gov

These data indicate that CYP2D6 has the highest affinity (lowest Kₘ) for the N-demethylation of S-citalopram, although after accounting for the relative abundance of these enzymes in the liver, CYP2C19, CYP2D6, and CYP3A4 all make substantial contributions to its clearance. nih.gov

Application in In Vitro Permeability and Transport Studies

Beyond metabolism, this compound is a valuable tool for investigating the mechanisms by which citalopram crosses biological barriers, such as the intestinal wall and the blood-brain barrier.

The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium. nih.govnih.gov These assays are used to predict the oral absorption of drug candidates. In these experiments, Caco-2 cells are grown on semi-permeable filter inserts, creating a polarized monolayer that separates an apical (luminal) compartment from a basolateral (blood) compartment.

To assess permeability, the drug is added to the apical side, and its appearance in the basolateral compartment is measured over time. The use of Citalopram-d4 as an internal standard in the LC-MS analysis of samples from both compartments is essential for accurately quantifying the amount of drug transported across the cell layer. This allows for the calculation of the apparent permeability coefficient (Papp), a key indicator of a drug's potential for intestinal absorption.

The ability of a psychoactive drug like citalopram to cross the blood-brain barrier is critical to its therapeutic effect. In vitro models of the BBB, such as monolayers of bovine brain microvessel endothelial cells (BMECs), are used to study the transport mechanisms involved. nih.gov

Research using these models has investigated the permeation of citalopram across the endothelial cell layer. nih.gov Such studies have indicated that citalopram's transport is temperature-dependent and saturable, suggesting a carrier-mediated mechanism rather than simple passive diffusion. nih.gov In these experiments, Citalopram-d4 is used for the accurate quantification of the drug in the donor and receiver compartments of the in vitro system, enabling researchers to characterize the transport kinetics and determine whether active efflux mechanisms are involved. The passage of citalopram across BMEC monolayers was found not to be stereoselective. nih.gov

Utilization in In Vitro Drug-Drug Interaction (DDI) Investigations (e.g., Enzyme Inhibition and Induction)

The investigation of drug-drug interactions (DDI) is a cornerstone of preclinical drug development. This compound is an indispensable tool in these studies. In vitro DDI studies for citalopram focus on the cytochrome P450 (CYP) enzyme system, which is responsible for its metabolism.

Citalopram is primarily metabolized by CYP2C19 and CYP3A4, with a secondary role played by CYP2D6. nih.govpharmgkb.orgnih.gov In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes help elucidate the specific contributions of each enzyme to citalopram's metabolic clearance. In these experiments, this compound is used as an internal standard to accurately measure the concentration of citalopram following incubation with various enzymes.

Researchers can assess the potential of other drugs to inhibit or induce the enzymes that metabolize citalopram. For instance, by co-incubating citalopram with a test compound and human liver microsomes, a change in the rate of citalopram metabolism indicates an interaction. The precise quantification, enabled by Citalopram-d4, is crucial for determining the inhibition constant (K_i) or the concentration for 50% inhibition (IC_50). Conversely, studies have also examined citalopram's potential to act as an inhibitor of CYP enzymes, finding it to be a weak inhibitor of CYP2D6. nih.govdrugbank.com Such data are vital for predicting potential clinical DDI and ensuring patient safety. An in vitro study on the interaction between cannabidiol (B1668261) (CBD) and citalopram, for example, would rely on a stable isotope-labeled standard like Citalopram-d4 for definitive pharmacokinetic data. researchgate.net

Degradation Pathway Elucidation and Stress Testing of Citalopram and Citalopram-d4

Understanding the degradation pathways of a drug is mandated by regulatory bodies like the International Conference on Harmonization (ICH). tsijournals.com Forced degradation, or stress testing, helps identify potential degradation products that could appear during manufacturing, storage, or administration. These studies are essential for developing stability-indicating analytical methods. While these studies are performed on the parent drug, citalopram, the findings are directly applicable to Citalopram-d4, as the deuteration is not expected to alter the fundamental degradation pathways. The stable isotope-labeled compound is key to the analytical methods used in these studies.

Forced degradation studies on Citalopram Hydrobromide have been conducted under various stress conditions as stipulated by ICH guidelines. scielo.brnih.govresearchgate.net The compound shows significant degradation under hydrolytic (acidic, alkaline, and neutral) and photolytic conditions. scielo.br However, it demonstrates relative stability under thermal and oxidative stress. scielo.brresearchgate.net

For example, a study exposed citalopram to 2 mol L⁻¹ HCl, water, and 0.01 mol L⁻¹ NaOH to assess hydrolytic degradation. scielo.br Photolytic studies involved exposing the drug, in both solid state and in solution, to a total light exposure of 1.2 x 10⁶ lux hours. scielo.br Thermal stress was evaluated by heating the solid drug at 50°C for over 30 days. scielo.br These systematic studies reveal the drug's intrinsic stability profile.

Stress ConditionMedia/EnvironmentObserved StabilityReference
Hydrolytic Acidic (e.g., HCl)Unstable, significant degradation scielo.brresearchgate.net
Alkaline (e.g., NaOH)Unstable, significant degradation scielo.brresearchgate.net
Neutral (e.g., Water)Unstable, significant degradation scielo.brresearchgate.net
Oxidative Hydrogen PeroxideRelatively Stable nih.govresearchgate.net
Photolytic Solid StateUnstable scielo.br
Aqueous SolutionUnstable, degradation is faster in the presence of humic acid scielo.brnih.gov
Thermal Dry Heat (Solid State)Stable scielo.brscholarsresearchlibrary.com

This table is interactive. Click on the headers to sort.

A crucial outcome of forced degradation studies is the formation, isolation, and characterization of degradation products. For citalopram, several degradants have been identified using a combination of Liquid Chromatography with Mass Spectrometry (LC-MS), tandem mass spectrometry (MS/MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. scielo.brnih.gov

Under hydrolytic and photolytic stress, a number of key degradation products have been consistently reported. scielo.br The characterization of these impurities is vital, as they must be monitored in the final drug product.

Degradation ProductFormation Condition(s)Method of CharacterizationReference
Citalopram CarboxamideHydrolyticLC-MS scielo.brscienceopen.com
Citalopram N-oxidePhotolyticLC-MS, LC-MS² scielo.brnih.govscienceopen.com
3-hydroxycitalopram N-oxideHydrolyticLC-MS, LC-MS² scielo.brscienceopen.com
N-desmethylcitalopram (DCIT)Photolytic (major product)LC-ESI-MS nih.gov
Product I (unnamed)HydrolyticLC-MS scielo.br
Product III (unnamed)PhotolyticLC-MS scielo.br
Product V (unnamed)PhotolyticLC-MS scielo.br

This table is interactive. Click on the headers to sort.

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. The development of such methods is a direct application of the findings from forced degradation studies.

For citalopram, various stability-indicating HPLC methods have been developed. tsijournals.comscielo.brnih.gov These methods are designed to separate the intact citalopram from all its known process-related impurities and degradation products. A typical method involves:

Column: A C8 or C18 reversed-phase column. scielo.brnih.gov

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer) at a specific pH. scielo.brtijer.org

Detection: UV detection, typically at a wavelength around 240 nm. scielo.brscholarsresearchlibrary.com

These methods are validated according to ICH guidelines for specificity, linearity, accuracy, precision (intra-day and inter-day), limit of detection (LOD), and limit of quantitation (LOQ). scielo.brscholarsresearchlibrary.com For instance, one validated method demonstrated linearity in the concentration range of 5-500 µg/mL with a limit of detection of 1 µg/mL. scielo.br In the application of these methods using LC-MS, this compound would be the ideal internal standard to ensure the highest level of accuracy and precision.

Contribution to Pre-clinical Drug Discovery and Development Support

The journey of a drug from discovery to market is a long and complex process underpinned by rigorous scientific research. Citalopram itself was the product of a focused drug discovery effort to create a highly selective serotonin (B10506) reuptake inhibitor (SSRI) based on the structures of earlier antidepressants. researchgate.netresearchgate.net

In the modern preclinical development phase, stable isotope-labeled compounds like this compound are fundamental research tools. medchemexpress.com Their primary and most critical contribution is serving as internal standards for bioanalytical method validation and use. caymanchem.com The accuracy of pharmacokinetic data (absorption, distribution, metabolism, and excretion - ADME), metabolic stability assays, and DDI studies is paramount. By ensuring the reliability of the data generated in these preclinical studies, this compound indirectly supports the entire drug development pipeline, from lead optimization to the establishment of a safe therapeutic window for first-in-human trials.

Quality Control and Regulatory Assurance Aspects for Citalopram D4 Hydrobromide Salt As a Reference Standard

Qualification and Certification Processes for Deuterated Reference Materials

The qualification and certification of deuterated reference materials like Citalopram-d4 (B585831) Hydrobromide Salt involve a rigorous process to establish their identity, purity, and suitability for their intended use. This process ensures that the reference material can be reliably used as a benchmark in analytical testing. inorganicventures.com

Traceability to Primary Reference Standards

A fundamental principle in the certification of any reference material is establishing metrological traceability to a higher-order standard, often a primary reference standard from a national metrology institute or a pharmacopeia (e.g., USP, EP). inorganicventures.comnih.gov This traceability ensures that measurements made using the reference standard are accurate and comparable across different laboratories and methods. nih.gov For Citalopram-d4 Hydrobromide Salt, this involves demonstrating an unbroken chain of comparisons to a well-characterized primary standard of citalopram (B1669093), thereby ensuring the accuracy of its certified value. nih.govsigmaaldrich.comsigmaaldrich.com

Homogeneity and Batch-to-Batch Consistency Testing

Manufacturers must ensure the homogeneity of the reference material, meaning that the property of interest is uniformly distributed throughout the batch. researchgate.net Homogeneity testing involves analyzing multiple samples from different parts of the batch to confirm that there are no significant variations. researchgate.neteuropa.eu Furthermore, maintaining batch-to-batch consistency is crucial for the long-term reliability of analytical methods. This is achieved by comparing new batches to previously certified batches to ensure they meet the same specifications for purity and isotopic enrichment. cerilliant.com

Table 1: Key Parameters in Homogeneity and Consistency Testing

ParameterDescriptionImportance
Within-Unit Homogeneity Uniformity of the reference material within a single vial or container. researchgate.netEnsures that any sub-sample taken for analysis is representative of the entire unit.
Between-Unit Homogeneity Uniformity of the reference material across different units within the same batch. researchgate.netGuarantees that all units of the batch are essentially identical.
Batch-to-Batch Consistency Comparison of a new batch against a previously qualified batch. cerilliant.comEnsures the interchangeability of different batches over time.
Isotopic Enrichment The percentage of deuterated forms (e.g., d1-d4) in the material. caymanchem.comConfirms the identity and quality of the deuterated standard.
Chemical Purity The absence of impurities, including the non-deuterated form and other related substances. lgcstandards.comPrevents interference and ensures accurate quantification.

Adherence to Good Manufacturing Practices (GMP) and Good Laboratory Practices (GLP) in Production and Usage

The production of this compound as a reference standard should adhere to Good Manufacturing Practices (GMP). cgmpconsulting.comease.iocleanroomequips.com GMP guidelines ensure that products are consistently produced and controlled according to quality standards, covering all aspects from raw materials to final product release. cgmpconsulting.comeuropa.eu This includes stringent controls over the manufacturing process, facility design, equipment qualification, and personnel training. cgmpconsulting.comeuropa.eu

When utilizing the reference standard in a laboratory setting, adherence to Good Laboratory Practices (GLP) is essential. GLP principles govern the planning, performance, monitoring, recording, reporting, and archiving of non-clinical health and environmental safety studies. For pharmaceutical quality control, this translates to maintaining proper documentation, using calibrated equipment, and following validated analytical procedures.

Optimal Packaging, Storage, and Handling Recommendations to Preserve Integrity and Purity

To maintain the integrity and purity of this compound, proper packaging, storage, and handling are critical.

Packaging: The material is typically supplied in tightly sealed, inert containers to protect it from moisture and light. sigmaaldrich.com Amber glass vials are often used for light-sensitive compounds. sigmaaldrich.com

Storage: Recommended storage conditions are crucial for maintaining stability. For this compound, storage at room temperature or refrigerated/frozen conditions may be specified by the manufacturer. caymanchem.comlgcstandards.commedchemexpress.cominorganicventures.com It is imperative to follow these recommendations to prevent degradation.

Handling: To avoid contamination, it is recommended to never introduce transfer devices directly into the stock solution container. inorganicventures.com An aliquot should be poured into a separate vessel for use. inorganicventures.com For volatile standards, it is important to minimize the time the container is open and to avoid temperature fluctuations that could lead to evaporation. sigmaaldrich.com

Determination of Shelf-Life and Re-test Periods for Certified Reference Standards

The shelf-life of a certified reference material (CRM) is the period during which the material is expected to remain within its certified property values under specified storage conditions. inorganicventures.comresearchgate.net This is determined through long-term stability studies conducted under controlled environmental conditions. researchgate.netresearchgate.net

For many reference materials, a re-test date is assigned instead of a strict expiration date. cerilliant.comarlok.com The re-test date is the point at which the material should be re-analyzed to confirm that it still meets the specifications for its intended use. arlok.comgmpsop.com If the material passes the re-test, its usability can be extended. arlok.com The re-test period is established based on stability data and can be influenced by factors such as the lability of the compound. pharmaexcipients.comeuropa.eu

Table 2: Factors Influencing Shelf-Life and Re-test Periods

FactorInfluence
Chemical Stability The inherent susceptibility of the compound to degradation (e.g., hydrolysis, oxidation). inorganicventures.comscielo.br
Physical Stability Changes in physical properties over time, such as moisture content or crystal form. inorganicventures.com
Storage Conditions Temperature, humidity, and light exposure can accelerate degradation. europa.eu
Packaging The container's ability to protect the material from environmental factors. sigmaaldrich.com

Role in Pharmaceutical Quality Control and Assurance Research Methodologies

This compound, as a deuterated internal standard, plays a pivotal role in modern pharmaceutical quality control and research. clearsynth.comtexilajournal.com In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), it is added to samples at a known concentration. caymanchem.comaptochem.com Because it is chemically almost identical to the non-deuterated analyte (citalopram), it behaves similarly during sample preparation, chromatography, and ionization. aptochem.comtexilajournal.com

The key advantage of a deuterated standard is its mass difference, which allows the mass spectrometer to distinguish it from the analyte. clearsynth.com By comparing the detector response of the analyte to that of the known amount of the internal standard, analysts can accurately quantify the concentration of citalopram in the sample, compensating for variations in extraction recovery and matrix effects that can suppress or enhance the analyte signal. aptochem.comkcasbio.com This leads to more robust, reliable, and accurate bioanalytical methods, which are essential for pharmacokinetic studies and ensuring the quality of pharmaceutical products. nih.gov

Future Directions and Emerging Research Avenues for Deuterated Pharmaceutical Standards

Development of Novel Deuterated Analogs for Expanded Research Applications

The development of these analogs is not without its challenges, including the need for new, efficient methods for deuterating a wide variety of molecules under mild reaction conditions. assumption.edu However, the potential benefits, including extended patent protection and improved therapeutic outcomes, continue to drive innovation in this area. nih.gov

Table 1: Examples of Companies Researching or Patenting Deuterated Analogs

CompanyInvolvement in Deuterated Analogs
PfizerResearching and patenting deuterated analogs of drugs in development. assumption.edu
TevaDeveloped and received FDA approval for deutetrabenazine. jdsupra.comassumption.edu
Concert PharmaceuticalsResearching deuterated analogs of existing drugs. assumption.edu
Avanir PharmaceuticalsResearching deuterated analogs of drugs in development. assumption.edu
DeuteRxFocused on developing deuterated drugs. assumption.edu

Integration of Citalopram-d4 (B585831) with Advanced Analytical Technologies (e.g., Imaging Mass Spectrometry, Capillary Electrophoresis-MS)

Citalopram-d4 hydrobromide salt is primarily used as an internal standard for the quantification of citalopram (B1669093) using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The future will see the integration of such deuterated standards with more advanced analytical technologies.

Imaging Mass Spectrometry (IMS) could provide detailed spatial distribution information of citalopram and its metabolites within tissues. By using Citalopram-d4 as a standard, researchers can achieve more accurate quantification in IMS studies, leading to a better understanding of the drug's mechanism of action and potential off-target effects.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers high separation efficiency and is particularly useful for analyzing small sample volumes. The use of Citalopram-d4 as an internal standard in CE-MS methods would enhance the precision and accuracy of citalopram quantification in various biological matrices.

The evolution of stable isotope labeling techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and its pulsed and spatial variations, points towards a future of more dynamic and comprehensive proteomic analysis. nih.gov These advanced methods, when coupled with deuterated standards like Citalopram-d4, will provide unprecedented insights into the temporal and spatial dynamics of drug action. nih.gov

Predictive Modeling and In Silico Applications Utilizing Isotopic Labeling Data

In silico predictive methods are becoming increasingly important in the drug discovery and development process. nih.gov These computational models can predict a compound's properties and potential toxicities before it is even synthesized, saving significant time and resources. youtube.com

Data from studies using isotopically labeled compounds like Citalopram-d4 can be invaluable for building and refining these predictive models. For instance, pharmacokinetic data obtained using Citalopram-d4 can be used to develop more accurate physiologically based pharmacokinetic (PBPK) models. These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of citalopram in the body, helping to predict its behavior in different patient populations. youtube.com

Furthermore, in silico tools can be used to predict the sites of metabolism on a drug molecule. youtube.com By comparing these predictions with experimental data from studies using deuterated analogs, researchers can validate and improve the accuracy of these predictive models. This integrated approach, combining experimental data with computational modeling, is crucial for advancing our understanding of drug metabolism and for designing safer and more effective drugs. insilicodata.com

Expansion of Isotopic Standards for Broader Citalopram-Related Research and Impurity Profiling

The use of deuterated standards is not limited to the parent drug. The synthesis of deuterated metabolites of citalopram would provide essential tools for studying the drug's metabolic pathways in greater detail. These standards would allow for the accurate quantification of individual metabolites, providing a more complete picture of the drug's fate in the body.

Impurity profiling is another critical area where deuterated standards are invaluable. Regulatory agencies require stringent control of impurities in pharmaceutical products. Deuterated versions of potential impurities can be used as internal standards to accurately quantify their levels in the final drug product, ensuring its safety and quality. The application of in silico systems for predicting the mutagenicity of drug impurities is an area of significant regulatory interest. nih.gov

Role in Automated and High-Throughput Bioanalytical Platforms and Robotics

The increasing demand for rapid and efficient bioanalysis in drug discovery and clinical settings has led to the development of automated and high-throughput platforms. These systems, often incorporating robotics, can process a large number of samples with high precision and minimal human intervention.

Deuterated internal standards like Citalopram-d4 are essential components of these automated workflows. Their use ensures the accuracy and reliability of the analytical data generated by these high-throughput systems. As these platforms become more sophisticated, the need for a wider range of high-quality deuterated standards will continue to grow. The integration of these standards with advanced data analytics will be crucial for handling the large datasets generated by these systems and for extracting meaningful biological insights. nih.gov

Q & A

Q. What are the established methods for synthesizing Citalopram-d4 Hydrobromide Salt, and how does the hydrobromide salt form influence the synthesis process?

The synthesis of this compound involves hydrogenolysis and recrystallization steps to reduce impurities. The hydrobromide salt form is critical for enhancing solubility and stability. For example, after synthesizing the oxalate intermediate, neutralization with a base (e.g., NaOH) generates the free base, which is then converted to the hydrobromide salt using HBr in acetic acid. Recrystallization from solvent systems like methanol/ethyl acetate or dimethylformamide/isopropanol optimizes purity and reduces impurities such as descyano derivatives to <1% .

Q. How is this compound characterized using spectroscopic and chromatographic techniques in quality control?

Pharmacopeial standards (USP) mandate infrared (IR) spectroscopy for structural verification and high-performance liquid chromatography (HPLC) for purity assessment. Key parameters include:

  • IR Absorption : Matches reference spectra for the hydrobromide salt .
  • HPLC Analysis : Mobile phases often combine phosphate buffer (pH 6.5), methanol, and acetonitrile (55:38:7) to resolve related compounds (e.g., desmethyl or didesmethyl derivatives) .
  • Dissolution Testing : UV detection at 239 nm quantifies dissolution efficiency in pH 1.5 buffer, with tolerances ≥80% dissolution within 30 minutes .

Advanced Research Questions

Q. What methodologies are recommended for analyzing related compounds and impurities in this compound, and how should acceptance criteria be established?

Impurity profiling requires:

  • Sensitivity Solutions : Stepwise dilutions of USP reference standards (e.g., 0.05 mg/mL) to detect low-abundance impurities .
  • Chromatographic Resolution : System suitability tests ensure separation of critical impurities (e.g., Related Compounds A-F) with relative retention times calibrated against the parent compound .
  • Quantification Formula : Use the equation:
    \text{% Impurity} = 100 \times \frac{C_S}{C_T} \times \frac{r_i}{r_S} \times \frac{324.39}{405.30} \times \frac{1}{F}

where CSC_S and CTC_T are standard and test concentrations, ri/rSr_i/r_S is peak response ratio, and FF is the relative response factor .

Q. How can researchers optimize dissolution testing parameters for this compound to ensure bioequivalence in pharmacokinetic studies?

Key parameters include:

  • Medium Selection : pH 1.5 buffer (simulating gastric fluid) with 800 mL volume and deaeration to prevent gas interference .
  • Apparatus Settings : USP Apparatus 1 (basket) at 100 rpm for 30 minutes .
  • Validation : Compare UV absorbance (239 nm) of test samples against standard solutions (12 mg/mL) to calculate dissolution efficiency using the formula:
    Dissolution %=AU×CSAS×324.39D×L×800×100\text{Dissolution \%} = \frac{A_U \times C_S}{A_S} \times \frac{324.39}{D \times L} \times 800 \times 100

where AU/ASA_U/A_S are absorbances, DD is dilution factor, and LL is label claim .

Q. What experimental approaches are effective in resolving contradictory data regarding the stability of different salt forms of deuterated citalopram analogs?

  • Comparative Solubility Studies : Test hydrobromide vs. oxalate or hydrochloride salts in solvents like water, methanol, or acetone to identify stability trends .
  • Accelerated Stability Testing : Expose salts to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months, monitoring degradation via HPLC .
  • Isotopic Purity Validation : Use mass spectrometry to confirm deuterium retention (98 atom% D) under stress conditions, ensuring isotopic labeling does not compromise stability .

Methodological Notes

  • Data Contradiction Analysis : When inconsistencies arise in impurity profiles, cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR) and confirm alignment with USP monograph thresholds .
  • Salt Form Selection : Prioritize hydrobromide over other salts due to its enhanced solubility in aqueous media, critical for in vitro assays and formulation development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.